molecular formula C7H7Br2N3 B2372714 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide CAS No. 125058-21-1

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide

Cat. No. B2372714
CAS RN: 125058-21-1
M. Wt: 292.962
InChI Key: DTLYXYQHZUVZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is a chemical compound with the CAS Number: 125058-21-1. It has a molecular weight of 292.96 . The IUPAC name for this compound is 2-(bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide . The compound is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The InChI code for 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is 1S/C7H6BrN3.BrH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H . This indicates the connectivity and hydrogen count of the atoms in the molecule, but not the three-dimensional structure.


Physical And Chemical Properties Analysis

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is a solid at room temperature . It has a molecular weight of 292.96 .

Scientific Research Applications

Oxidative Carbon-Nitrogen Bond Formation

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide is utilized in oxidative carbon-nitrogen bond formation. A study demonstrated its use in synthesizing complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, highlighting the metal-free conditions of the reaction (Huo et al., 2016).

Solid-Phase Synthesis

The compound is important in solid-phase synthesis, where it aids in forming imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives through condensation with 2-aminopyridine or 2-aminopyrimidine derivatives (Kazzouli et al., 2003).

Palladium-Catalyzed Arylation

In the field of organic synthesis, 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide plays a role in palladium-catalyzed arylation, particularly in the synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles (Li et al., 2003).

Synthesis of Derivatives

This compound is instrumental in synthesizing various derivatives of imidazo[1,2-a]pyrimidine, with reactions involving 2-aminopyrimidines, methyl aryl ketones, and halogens. This process leads to the formation of bromo-substituted imidazo[1,2-a]pyrimidines (Kochergin et al., 2000).

Electrophilic Substitution Reactions

The synthesis of 2-(2-furyl)imidazo[1,2-a]pyrimidine has been carried out using this compound, demonstrating its role in electrophilic substitution reactions such as azocoupling, nitrosation, and bromination (Saldabol et al., 2006).

Environmentally Benign Synthesis

This compound is utilized in environmentally benign synthesis processes. An example is the catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines developed in green solvent under microwave irradiation, where it plays a critical role (Rao et al., 2018).

Safety and Hazards

The safety information for 2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide indicates that it should be handled with care. The compound is associated with hazard statements H315, H318, and H335, which indicate that it can cause skin irritation, eye damage, and respiratory irritation, respectively . The safety data sheet (SDS) for the compound can be accessed for more detailed information .

Future Directions

Imidazo[1,2-a]pyridine, a similar compound, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some derivatives of imidazo[1,2-a]pyridine have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions for the development of new drugs .

properties

IUPAC Name

2-(bromomethyl)imidazo[1,2-a]pyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.BrH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLYXYQHZUVZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.